Pipethiadene tartrate

Description

Properties

CAS No. |

73035-29-7 |

|---|---|

Molecular Formula |

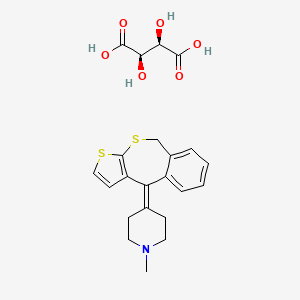

C22H25NO6S2 |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidine |

InChI |

InChI=1S/C18H19NS2.C4H6O6/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18;5-1(3(7)8)2(6)4(9)10/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

MZMLMEHYYGYLSL-LREBCSMRSA-N |

SMILES |

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)(C(=O)O)O |

Other CAS No. |

73035-29-7 |

Synonyms |

4-(1-methyl-4-piperidylidene)-4,9-dihydrothieno(2,3-b)benzo(e)thiepin hydrogen d-tartate VUFB 12384 VUFB-12384 |

Origin of Product |

United States |

Scientific Research Applications

Pipethiadene tartrate is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article provides a comprehensive overview of its applications across different domains, supported by data tables and documented case studies.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules: The compound can be employed in the preparation of various derivatives through substitution reactions.

- Hindered Base Applications: It acts as a hindered base in organic reactions, enhancing selectivity and reactivity due to steric hindrance effects.

Biology

In biological research, this compound is investigated for its effects on:

- Biochemical Pathways: Studies focus on how this compound influences various enzymatic reactions and metabolic pathways.

- Cellular Interactions: Research explores its interaction with biological targets, including receptor binding studies.

Medicine

This compound has potential therapeutic applications:

- Neurological Disorders: Investigations are ongoing regarding its use as a precursor for synthesizing pharmaceuticals aimed at treating neurological conditions.

- Antispasmodic Effects: Similar compounds have shown promise in alleviating gastrointestinal spasms, suggesting potential applications for this compound.

Industry

The compound is also relevant in industrial contexts:

- Production of Fine Chemicals: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

- Chiral Catalysts: Due to its chiral nature, this compound can be utilized in the development of chiral catalysts for asymmetric synthesis.

Data Table: Applications of this compound

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis | Acts as a hindered base; enhances selectivity |

| Biology | Enzyme studies | Influences metabolic pathways; receptor interactions |

| Medicine | Neurological drugs | Potential precursor for pharmaceuticals |

| Industry | Fine chemicals | Used in production of chiral catalysts |

Case Study 1: Antispasmodic Activity

A study conducted on the antispasmodic properties of this compound derivatives demonstrated significant relaxation effects on smooth muscle tissues. The results indicated that compounds similar to pipethiadene effectively reduced contractions in isolated gastrointestinal tissues, suggesting clinical relevance in treating conditions like irritable bowel syndrome.

Case Study 2: Chemical Synthesis

Research exploring the use of this compound as a building block revealed its effectiveness in synthesizing complex organic molecules. The study highlighted its role in facilitating reactions that lead to the formation of biologically active compounds, thus showcasing its importance in medicinal chemistry.

Case Study 3: Chiral Catalysis

In a recent investigation into chiral catalysts, this compound was evaluated for its ability to enhance reaction selectivity. The findings indicated that this compound could significantly improve yields in asymmetric synthesis processes, positioning it as a valuable tool in pharmaceutical manufacturing.

Preparation Methods

Formation of 2-(2-Thienylthiomethyl)benzoic Acid (III)

A sodium ethoxide solution in ethanol reacts with 2-thio-phenethiol (II) to generate its sodium salt. Refluxing this intermediate with phthalide (I) yields 2-(2-thienylthiomethyl)benzoic acid (III). Alternative protocols replace the sodium salt with 2-thienylmagnesium bromide or iodide, though these variations introduce complexities in handling reactive Grignard reagents.

Cyclization to Ketone Intermediate (IV)

Cyclization of III is achieved under acidic conditions, with three distinct methods reported:

-

Polyphosphoric Acid in Boiling Toluene : Facilitates rapid cyclization but requires careful temperature control to avoid side reactions.

-

Phosphorus Pentoxide (P₂O₅) in Toluene : Offers comparable efficiency but involves hazardous handling of P₂O₅.

-

Phosphoric Ethyl Ester at 100°C : A milder approach with slower reaction kinetics, favoring higher purity.

Table 1: Cyclization Methods for Intermediate IV

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Polyphosphoric Acid | Boiling toluene | Fast reaction | Exothermic side reactions |

| P₂O₅ | Reflux in toluene | High yield | Corrosive reagent |

| Phosphoric Ethyl Ester | 100°C, toluene | Mild conditions | Longer reaction time |

Grignard Reaction with 1-Methyl-4-piperidylmagnesium Chloride

Ketone IV undergoes nucleophilic addition with 1-methyl-4-piperidylmagnesium chloride (A) in tetrahydrofuran (THF), producing amino alcohol (V). This step is complicated by a competing 1,6-addition pathway, leading to byproduct (VI) via air oxidation. The near-identical melting points of V and VI necessitate separation via ethanol solubility: V is insoluble in cold ethanol, whereas VI dissolves readily.

Dehydration to Pipethiadene (VII) and Tartrate Formation

Amino alcohol V is dehydrated using dilute sulfuric acid under reflux, yielding pipethiadene (VII). Neutralization with (+)-tartaric acid in ethanol affords the final tartrate salt. Critical parameters include:

-

Acid Concentration : Excess H₂SO₄ risks over-dehydration.

-

Temperature Control : Maintained at 80–90°C to prevent decomposition.

Alternative Synthetic Strategies and Optimization

Catalytic Hydrogenation in Intermediate Purification

Patent literature on meperidine synthesis underscores catalytic hydrogenation (e.g., Pd/C in ethanol) as a robust method for reducing unsaturated intermediates. Applying this to pipethiadene’s tetrahydropyridine precursors might enhance yield and purity, though current methodologies rely on acid-catalyzed dehydration.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Toluene and THF are recycled via distillation, reducing environmental impact. Ethanol, used in tartrate crystallization, is reclaimed through fractional condensation.

Cost-Benefit Analysis of Cyclization Methods

Table 2: Economic and Safety Evaluation of Cyclization Routes

| Method | Cost (USD/kg) | Safety Risk | Scalability |

|---|---|---|---|

| Polyphosphoric Acid | 120 | Moderate | High |

| P₂O₅ | 95 | High | Moderate |

| Phosphoric Ethyl Ester | 150 | Low | Low |

Q & A

Q. What are the established synthetic pathways for pipethiadene tartrate, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves condensation reactions between precursor amines and tartaric acid derivatives. Key factors include solvent polarity (e.g., aqueous vs. organic phases), temperature (60–80°C optimal for esterification), and stoichiometric ratios of reactants. For example, excess tartaric acid may improve crystallinity but reduce yield due to side reactions. Analytical validation via HPLC or spectrophotometry (e.g., wavelength selection at 220–280 nm) is critical to assess purity .

Q. What spectroscopic and chromatographic methods are validated for quantifying this compound in complex matrices?

Reverse-phase HPLC (RP-HPLC) with photodiode array detection is widely used, employing C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0). Method validation should follow ICH guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%). Spectrophotometric methods using charge-transfer complexes (e.g., bromophenol blue) offer cost-effective alternatives but require rigorous optimization of pH and reagent concentration .

Q. How do stability studies inform this compound’s storage conditions and degradation pathways?

Accelerated stability testing under ICH Q1A conditions (40°C/75% RH for 6 months) identifies degradation products via forced hydrolysis (acid/alkali), oxidation (H₂O₂), and photolysis. LC-MS/MS analysis can characterize degradation products, while Arrhenius kinetics predict shelf life. Tartrate esters are prone to hydrolysis under high humidity, necessitating desiccated storage .

Advanced Research Questions

Q. How can Box-Behnken design optimize this compound’s analytical method parameters while minimizing resource use?

A three-factor Box-Behnken design (e.g., varying mobile phase composition, flow rate, column temperature) evaluates main and interaction effects using ANOVA. Response surface models predict optimal conditions, such as maximizing peak resolution while minimizing run time. Validation includes robustness testing (±10% parameter variation) and comparison with central composite designs for sensitivity .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across species or formulations?

Meta-analysis of interspecies data should account for metabolic enzyme differences (e.g., cytochrome P450 isoforms) and formulation bioavailability. In vitro-in vivo correlation (IVIVC) studies using dissolution profiles and compartmental modeling (e.g., Wagner-Nelson method) can reconcile disparities. Confounding variables like plasma protein binding must be statistically controlled via multivariate regression .

Q. How do molecular docking and DFT calculations explain this compound’s receptor-binding specificity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) simulates ligand-receptor interactions. Tartrate’s carboxyl groups often form hydrogen bonds with lysine residues in target proteins. Free energy perturbation (FEP) analysis quantifies binding affinities, validating experimental IC₅₀ values .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for scale-up?

Quality-by-Design (QbD) approaches define critical process parameters (CPPs) via risk assessment (Ishikawa diagrams). Mixed-factorial designs test interactions between variables like mixing speed, cooling rate, and crystallization time. Process analytical technology (PAT), such as in-line NIR spectroscopy, monitors real-time polymorphic transitions to ensure consistency .

Data Analysis and Interpretation

Q. How should researchers statistically validate this compound’s dose-response relationships in preclinical studies?

Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves, with bootstrap resampling to estimate 95% confidence intervals. Outliers are identified via Grubbs’ test, and heteroscedasticity addressed via weighted least squares. For non-normal distributions, nonparametric tests (e.g., Kruskal-Wallis) are preferable .

Q. What bioanalytical approaches differentiate this compound’s enantiomeric forms in biological samples?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) separates enantiomers using hexane-isopropanol mobile phases. Circular dichroism (CD) spectroscopy confirms absolute configuration, while enantioselective pharmacokinetics are modeled using Phoenix WinNonlin’s non-compartmental analysis .

Contradiction Management

Q. How to address conflicting reports on this compound’s toxicity mechanisms in cell lines?

Systematic review protocols (PRISMA guidelines) assess study quality, emphasizing endpoints like IC₅₀, assay type (MTT vs. ATP luminescence), and exposure duration. Mechanistic studies using siRNA knockdown or CRISPR-Cas9 can isolate pathways (e.g., apoptosis vs. necrosis). Cross-validation with transcriptomic data (RNA-seq) identifies differentially expressed genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.